molecular formula C28H26N2O2S B13380284 Ethyl hylsulfanyl)nicotinonitrile

Ethyl hylsulfanyl)nicotinonitrile

Cat. No.: B13380284
M. Wt: 454.6 g/mol
InChI Key: WOZZNVJRRHWVSO-UHFFFAOYSA-N
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Description

Ethyl (hylsulfanyl)nicotinonitrile is a compound belonging to the class of nicotinonitriles, which are derivatives of nicotinic acid. These compounds are characterized by the presence of a nitrile group attached to a pyridine ring. Nicotinonitriles have gained significant attention due to their wide range of biological and therapeutic activities, including antimicrobial, cardiotonic, antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinonitrile derivatives, including ethyl (hylsulfanyl)nicotinonitrile, can be achieved through various methods. One common approach involves the condensation of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . Another method includes the reaction of 3-cyano-(2H)-pyridones with appropriate reagents to yield the desired nicotinonitrile derivatives .

Industrial Production Methods

Industrial production of nicotinonitrile derivatives typically involves multicomponent reactions that are efficient and yield high purity products. These methods often utilize readily available starting materials and mild reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl (hylsulfanyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions include amides, carboxylic acids, primary amines, and various substituted derivatives .

Scientific Research Applications

Ethyl (hylsulfanyl)nicotinonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (hylsulfanyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can enhance binding affinity to targets, improve pharmacokinetic profiles, and reduce drug resistance. The compound may interact with enzymes, receptors, and other proteins to exert its biological effects .

Comparison with Similar Compounds

Ethyl (hylsulfanyl)nicotinonitrile can be compared with other nicotinonitrile derivatives, such as:

    Bosutinib: A leukemia drug.

    Milrinone: A cardiotonic agent.

    Neratinib: A breast cancer treatment.

    Olprinone: Another cardiotonic agent.

These compounds share similar structural features but differ in their specific biological activities and therapeutic applications, highlighting the uniqueness of ethyl (hylsulfanyl)nicotinonitrile .

Properties

Molecular Formula

C28H26N2O2S

Molecular Weight

454.6 g/mol

IUPAC Name

ethyl 2-[(Z)-[(naphthalen-1-ylamino)-phenylmethylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C28H26N2O2S/c1-2-32-28(31)25-22-16-8-9-18-24(22)33-27(25)30-26(20-12-4-3-5-13-20)29-23-17-10-14-19-11-6-7-15-21(19)23/h3-7,10-15,17H,2,8-9,16,18H2,1H3,(H,29,30)

InChI Key

WOZZNVJRRHWVSO-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C(/C3=CC=CC=C3)\NC4=CC=CC5=CC=CC=C54

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=C(C3=CC=CC=C3)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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